molecular formula C26H25FN4O B11595607 (3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

(3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11595607
M. Wt: 428.5 g/mol
InChI Key: LMBRJZVEUVVCOI-UHFFFAOYSA-N
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Description

(3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, piperazine, and indole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Indole Derivative Synthesis: Concurrently, 4-methylbenzaldehyde is reacted with indole-2-one to form the corresponding imine derivative.

    Coupling Reaction: The final step involves the coupling of the piperazine derivative with the imine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-{[4-(4-Chlorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
  • (3E)-1-{[4-(4-Bromophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Uniqueness

The presence of the fluorophenyl group in (3E)-1-{[4-(4-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C26H25FN4O

Molecular Weight

428.5 g/mol

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-(4-methylphenyl)iminoindol-2-one

InChI

InChI=1S/C26H25FN4O/c1-19-6-10-21(11-7-19)28-25-23-4-2-3-5-24(23)31(26(25)32)18-29-14-16-30(17-15-29)22-12-8-20(27)9-13-22/h2-13H,14-18H2,1H3

InChI Key

LMBRJZVEUVVCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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